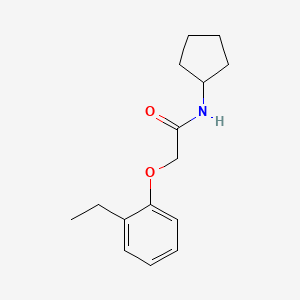

methyl 3-(1-azepanylcarbonyl)-5-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of compounds similar to methyl 3-(1-azepanylcarbonyl)-5-nitrobenzoate, like 4-amino-3-nitrobenzoic acid methyl ester, involves Fischer esterification reactions and can be achieved within a short duration, such as 1 hour, to produce a workable yield (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

- Investigations into compounds with a similar structure, like 5-methyl-5H-dibenzo[b,f]azepine, show they can be characterized by spectral studies and single crystal X-ray diffraction methods, providing detailed insights into their molecular structures (Shankar et al., 2014).

Chemical Reactions and Properties

- Related compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, exhibit polarized structures and are involved in hydrogen bonding, forming chains and sheets in their crystal structures, which can be indicative of their reactive properties (Portilla et al., 2007).

Physical Properties Analysis

- The conformational behavior of similar molecules, such as methyl 3-nitrobenzoate, has been studied using methods like DFT theory, revealing details about molecular geometries, rotational isomers, and dipolar properties, which are crucial for understanding their physical properties (Konopacka & Pawełka, 2007).

Chemical Properties Analysis

- The chemical properties of closely related compounds, such as 3-methyl-4-nitrobenzoic acid, synthesized via catalytic oxidation, can be influenced by factors like the presence of sodium bromide as a co-catalyst, which affects the yield and selectivity of the reactions (Cai & Shui, 2005).

Aplicaciones Científicas De Investigación

One study focused on the synthesis and characterization of metal complexes with Schiff base ligands, which are structurally related to methyl 3-(1-azepanylcarbonyl)-5-nitrobenzoate. These complexes were examined for their magnetic properties and potential biological activity, indicating the versatility of such compounds in material science and medicinal chemistry (Ahmadi & Amani, 2012).

Molecular Structure and Interactions

Another research avenue involves the study of hydrogen bonding and molecular interactions within compounds similar to methyl 3-(1-azepanylcarbonyl)-5-nitrobenzoate. For instance, the investigation of hydrogen-bonded chains and sheets in related compounds provided insights into their crystal structures and the impact of such interactions on the physical properties of these materials (Portilla et al., 2007).

Chemical Reactions and Applications

The reactivity of nitroarenes, closely related to the nitro group in methyl 3-(1-azepanylcarbonyl)-5-nitrobenzoate, has been explored for the efficient synthesis of azobenzenes. This research highlights the potential of nitroarene compounds in organic synthesis and the development of novel chemical reactions (Priewisch & Rück‐Braun, 2005).

Propiedades

IUPAC Name |

methyl 3-(azepane-1-carbonyl)-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-22-15(19)12-8-11(9-13(10-12)17(20)21)14(18)16-6-4-2-3-5-7-16/h8-10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJAGBMMRKXCEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCCCCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(azepan-1-ylcarbonyl)-5-nitrobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)

![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)